5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Anticancer Thiadiazole LoVo

This heterocyclic building block combines a tetrahydrofuran (THF) ring with a 2-amino-1,3,4-thiadiazole core, a privileged pharmacophore for kinase inhibition and anticancer research. The non-planar THF moiety enhances solubility (predicted LogP ~0.2) and conformational flexibility versus planar analogs, making it ideal for generating focused libraries. Procure this high-purity scaffold for reliable amide coupling or Schiff base derivatization.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 383131-87-1
Cat. No. B1334534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
CAS383131-87-1
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NN=C(S2)N
InChIInChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9)
InChIKeyOPDRNIZRTJOIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: Procurement-Ready Scaffold for Anticancer Lead Discovery


5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (CAS: 383131-87-1) is a heterocyclic building block combining a tetrahydrofuran (THF) ring with a 2-amino-1,3,4-thiadiazole core [1]. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities including anticancer, antimicrobial, and kinase inhibition [2]. The THF moiety enhances solubility and conformational flexibility relative to planar aromatic substituents, making this compound a versatile intermediate for generating focused libraries of potential anticancer agents, particularly those targeting colorectal and breast cancer cell lines [1][3].

Why Generic 1,3,4-Thiadiazole Analogs Cannot Replace 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in Targeted Syntheses


While the 2-amino-1,3,4-thiadiazole core is common, the 5-position substituent dictates both physicochemical properties and biological target engagement. Simple alkyl or aryl-substituted analogs (e.g., 5-methyl or 5-phenyl derivatives) often exhibit poor aqueous solubility and lack the conformational flexibility required for optimal binding to certain enzyme pockets [1]. In contrast, the tetrahydrofuran ring introduces a hydrogen-bond-accepting oxygen atom and a non-planar, saturated character that can enhance solubility (predicted LogP ~0.2) and enable unique spatial arrangements not accessible with aromatic or simple alkyl groups [1][2]. Direct replacement with a furan ring (e.g., 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine) introduces aromaticity and a different electronic profile, potentially altering reactivity and off-target profiles [3]. The specific combination of the THF ring with the thiadiazole amine provides a distinct vector for further derivatization, such as Schiff base formation or amide coupling, that is not interchangeable with other 5-substituted analogs [3].

Quantitative Evidence Guide: Differentiating 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine from Closest Analogs


Comparative Antiproliferative Activity Against Colorectal Cancer (LoVo) and Breast Cancer (MCF-7) Cell Lines

The 5-(tetrahydrofuran-2-yl) substituent confers a distinct antiproliferative profile compared to a bulkier benzenesulfonylmethylphenyl analog. While the target compound itself is primarily a synthetic building block, its close structural analog 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g) demonstrates significant activity with IC50 values of 2.44 µM against LoVo (colon) and 23.29 µM against MCF-7 (breast) cancer cells after 48-hour incubation [1]. The THF-containing scaffold provides a more compact and potentially more synthetically accessible starting point for generating analogs with similar or improved selectivity profiles [2].

Anticancer Thiadiazole LoVo MCF-7 IC50

Enhanced Physicochemical Profile: Calculated Lipophilicity and Solubility Advantage

The incorporation of the tetrahydrofuran ring significantly modulates the lipophilicity of the 2-amino-1,3,4-thiadiazole scaffold. The target compound exhibits a calculated XLogP3-AA value of 0.2 [1], which is substantially lower than that of 5-phenyl-1,3,4-thiadiazol-2-amine (calculated LogP ~1.8-2.5). This reduced lipophilicity, combined with the hydrogen-bond-accepting oxygen in the THF ring, is predicted to enhance aqueous solubility, a critical parameter for in vitro assay compatibility and in vivo bioavailability [2]. The computed water solubility for a related THF-containing thiadiazole is estimated at ~67 mg/L [3], which can be further optimized through derivatization.

Physicochemical properties LogP Solubility THF Thiadiazole

Synthetic Versatility: Distinct Reactivity at the Primary Amine

The 2-amino group on the 1,3,4-thiadiazole ring serves as a highly tractable handle for further functionalization, enabling the rapid generation of diverse analog libraries. This amine can undergo Schiff base formation with various aldehydes, as demonstrated with furan-substituted hydrazones [1], or amide coupling with carboxylic acids and acid chlorides . In contrast, analogs lacking a free amine (e.g., 5-substituted-1,3,4-thiadiazoles without an amino group) or possessing a less nucleophilic amine require more forcing conditions or alternative synthetic strategies. The presence of the THF ring does not interfere with these standard transformations, providing a robust platform for parallel synthesis.

Synthetic building block Amine Derivatization Schiff base Amide coupling

Optimal Research and Procurement Scenarios for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (CAS: 383131-87-1)


Anticancer Lead Optimization: Generating Focused Libraries Targeting Colorectal and Breast Cancer

Based on the demonstrated antiproliferative activity of structurally related thiadiazoles against LoVo (IC50 = 2.44 µM) and MCF-7 (IC50 = 23.29 µM) cell lines [1], this compound is ideally suited as a core scaffold for synthesizing novel analogs. Researchers can leverage the primary amine to introduce diverse substituents via amide coupling or Schiff base formation, aiming to improve potency and selectivity. The THF ring offers a handle for modulating lipophilicity (XLogP = 0.2) and solubility, critical for optimizing drug-like properties [2].

Kinase Inhibitor Discovery: Building ATP-Competitive or Allosteric Modulators

The 1,3,4-thiadiazole core is a recognized scaffold for kinase inhibition, with documented activity against targets such as JNK1 and PKB [3]. The 5-(tetrahydrofuran-2-yl) substituent introduces a chiral center (when the THF ring is unsymmetrically substituted) and a non-planar geometry, which can be exploited to achieve selectivity within the kinome. The compound serves as a versatile intermediate for constructing focused kinase inhibitor libraries, where the THF group may occupy hydrophobic back pockets or solvent-exposed regions of the ATP-binding site.

Antimicrobial Scaffold Development: Derivatization for Gram-Positive and Fungal Targets

Thiadiazole derivatives bearing furan or THF rings have shown promising antimicrobial activity, with MIC values in the range of 32-128 µg/mL against S. aureus and other pathogens [4]. 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine provides a direct entry point for synthesizing hydrazone derivatives and other analogs that may overcome resistance mechanisms. Its improved solubility profile (relative to fully aromatic analogs) facilitates testing in microbiological assays that require aqueous media.

Chemical Biology Probe Synthesis: Installing Fluorescent or Affinity Tags

The primary amine handle allows for straightforward conjugation to biotin, fluorophores (e.g., FITC, rhodamine), or photoaffinity labels. This enables the creation of chemical probes for target identification and validation studies (e.g., pull-down assays, cellular imaging). The moderate lipophilicity (XLogP = 0.2) of the parent compound reduces non-specific binding commonly associated with highly hydrophobic probes, improving signal-to-noise ratios in biological experiments [2].

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